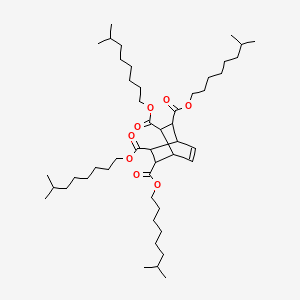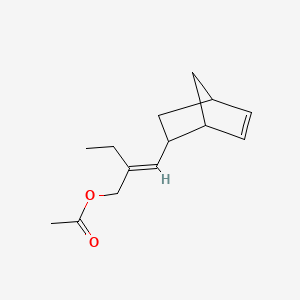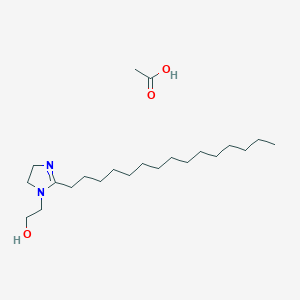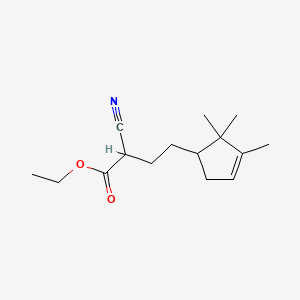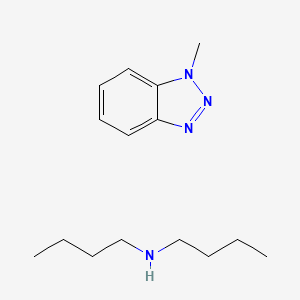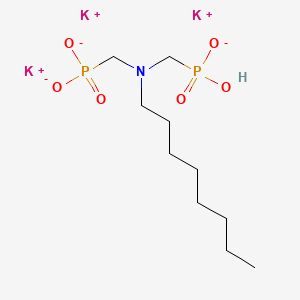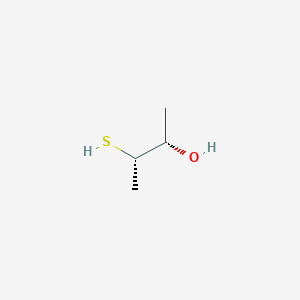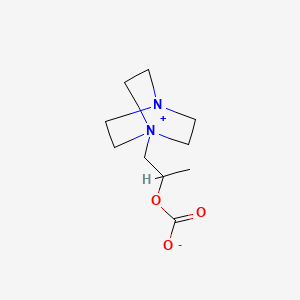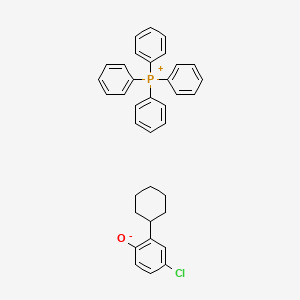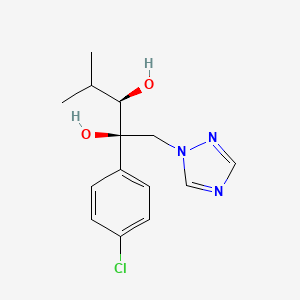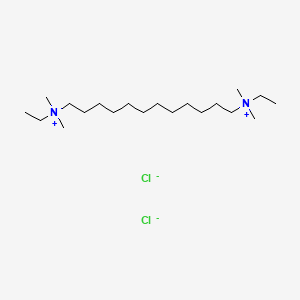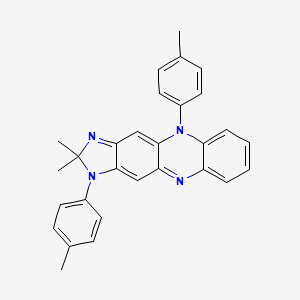
1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenazine core with additional imidazolino and methylphenyl groups, contributing to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multi-step organic reactions. The process begins with the preparation of the phenazine core, followed by the introduction of imidazolino and methylphenyl groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the integrity of the compound during synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize waste and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazolino group, leading to different structural analogs.
Substitution: The phenyl and methyl groups can undergo substitution reactions, introducing new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Aplicaciones Científicas De Investigación
1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenazine derivatives and imidazolino-substituted molecules, such as:
- 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)quinoxaline
- 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)pyridine
Uniqueness
What sets 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine apart is its unique combination of structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
122215-74-1 |
|---|---|
Fórmula molecular |
C29H26N4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,5-bis(4-methylphenyl)imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C29H26N4/c1-19-9-13-21(14-10-19)32-26-8-6-5-7-23(26)30-24-17-28-25(18-27(24)32)31-29(3,4)33(28)22-15-11-20(2)12-16-22/h5-18H,1-4H3 |
Clave InChI |
UQNRVVYWBXAWBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC5=NC(N(C5=C4)C6=CC=C(C=C6)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


